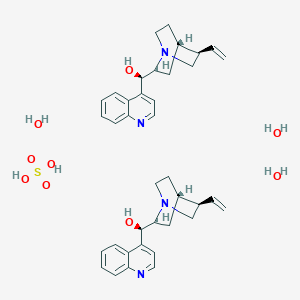

Cinchonidine sulfate trihydrate

Description

Overview of Cinchona Alkaloids as Chiral Scaffolds in Organic Chemistry

Cinchona alkaloids, a group of natural products extracted from the bark of the Cinchona tree, are renowned for their medicinal properties, most notably quinine's role in treating malaria. wiley-vch.deunizg.hr However, their impact extends profoundly into the world of organic chemistry, where they are celebrated as "privileged chiral scaffolds." wiley-vch.de This distinction arises from their rigid, well-defined three-dimensional structures, which possess multiple stereocenters. bohrium.comdovepress.com This inherent chirality allows them to act as highly effective catalysts or ligands in asymmetric synthesis, a branch of chemistry focused on selectively producing one of a pair of enantiomers (mirror-image isomers). bohrium.combenthamdirect.com The four principal Cinchona alkaloids are quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). bohrium.comfrontiersin.org Their pseudoenantiomeric forms, such as quinine and quinidine or cinchonine and cinchonidine, provide chemists with a unique toolkit to access either enantiomer of a desired product. wiley-vch.de The versatility of these alkaloids is further enhanced by the ability to chemically modify their structures, fine-tuning their catalytic activity for a wide array of chemical transformations. dovepress.combenthamdirect.com

Historical and Contemporary Significance of Cinchonidine in Stereoselective Synthesis

The journey of Cinchona alkaloids in stereoselective synthesis began as early as 1912. wiley-vch.de Cinchonidine, in particular, has carved out a significant niche. Historically, its derivatives have been instrumental as chiral resolving agents, separating racemic mixtures into their constituent enantiomers. wiley-vch.de A landmark application of cinchonidine-derived catalysts was demonstrated in phase-transfer catalysis, a powerful technique for synthesizing α-amino acids with high enantiomeric purity. mdpi.com

In contemporary organic synthesis, the importance of cinchonidine has not waned; in fact, it has expanded. Cinchonidine and its derivatives are crucial in a variety of modern asymmetric reactions. For instance, they are employed in the Sharpless asymmetric dihydroxylation, a widely used method for converting alkenes into chiral diols with high enantioselectivity. niscpr.res.inacsgcipr.org This reaction is a cornerstone for the synthesis of many complex molecules, including pharmaceuticals and natural products. acsgcipr.org Furthermore, cinchonidine-based catalysts have proven effective in asymmetric conjugate additions, hydrosilylation of imines, and various cycloaddition reactions, demonstrating their broad applicability and enduring relevance in the field. dovepress.comacs.org The development of polymer-supported cinchonidine catalysts also highlights a move towards more sustainable and recyclable catalytic systems. mdpi.com

Structural Relationship of Cinchonidine within the Cinchona Alkaloid Family

Cinchonidine is a member of the Cinchona alkaloid family, which all share a common core structure consisting of a quinoline (B57606) ring linked to a quinuclidine (B89598) ring. researchgate.netmdpi.com The key distinctions between the major Cinchona alkaloids lie in the stereochemistry at specific carbon atoms and the presence or absence of a methoxy (B1213986) group on the quinoline ring. researchgate.netmdpi.com

Cinchonidine and its diastereomer, cinchonine, are stereoisomers. mdpi.com They both lack the methoxy group at the C-6' position of the quinoline ring that is present in quinine and quinidine. researchgate.net The critical difference between cinchonidine and cinchonine is the configuration at the C-8 and C-9 positions. researchgate.netresearchgate.net Cinchonidine possesses an (8S,9R) configuration, while cinchonine has the opposite (8R,9S) configuration. researchgate.net This "pseudo-enantiomeric" relationship is a key feature that allows chemists to selectively synthesize either enantiomer of a target molecule by choosing the appropriate alkaloid catalyst. wiley-vch.deresearchgate.net

Similarly, quinine and quinidine are also diastereomers of each other and are structurally analogous to cinchonidine and cinchonine, respectively, but with the addition of a methoxy group at the C-6' position. researchgate.netmdpi.com

Table 1: Structural Comparison of Major Cinchona Alkaloids

| Alkaloid | C-6' Substituent | C-8 Configuration | C-9 Configuration |

| Cinchonidine | H | S | R |

| Cinchonine | H | R | S |

| Quinine | OCH₃ | S | R |

| Quinidine | OCH₃ | R | S |

Scope of Advanced Research Focus on Cinchonidine Sulfate (B86663) Trihydrate Systems

Advanced research on cinchonidine sulfate trihydrate systems primarily revolves around its application as a catalyst and chiral auxiliary in sophisticated organic transformations. The sulfate salt form can influence solubility and handling properties, making it suitable for specific reaction conditions.

A significant area of investigation is its use in asymmetric dihydroxylation . Research has focused on immobilizing cinchonidine derivatives onto solid supports like silica (B1680970) gel and mesoporous molecular sieves. nih.gov This approach creates heterogeneous catalysts that offer the advantage of easy recovery and reuse, which is economically and environmentally beneficial. nih.gov Studies have shown that these supported ligands can achieve enantioselectivities comparable to their homogeneous counterparts. nih.gov

Another key research direction is the development of novel ligands derived from cinchonidine for various asymmetric catalytic reactions. This includes the synthesis of bidentate ligands where multiple cinchonidine units are attached to a central core, aiming to enhance catalytic activity and selectivity. google.com Furthermore, the application of cinchonidine-derived catalysts in electrochemical reactions is an emerging field, offering a greener and more sustainable approach to synthesis. beilstein-journals.org The ability of cinchonidine to induce chirality on electrode surfaces is being explored for enantioselective reductions. beilstein-journals.org

The synthesis of complex, axially chiral compounds is another frontier where cinchonidine-based catalysts are making a significant impact. acs.orgnih.gov These catalysts have been successfully employed in desymmetrization reactions and the synthesis of atropisomers, which are molecules with hindered rotation around a single bond. acs.orgnih.gov

Table 2: this compound Properties

| Property | Value |

| Chemical Formula | (C₁₉H₂₂N₂O)₂ · H₂SO₄ · 3H₂O |

| Molecular Weight | 740.9 g/mol |

| Appearance | Crystalline powder |

| Solubility | Soluble in water and ethanol (B145695) ontosight.ai |

| PubChem CID | 76965645 nih.gov |

Properties

CAS No. |

5948-98-1 |

|---|---|

Molecular Formula |

C38H52N4O9S |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;trihydrate |

InChI |

InChI=1S/2C19H22N2O.H2O4S.3H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);3*1H2/t2*13-,14-,18-,19+;;;;/m00..../s1 |

InChI Key |

OURNGHKIKULCHM-DMMCLRCZSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Cinchonidine

Biosynthetic Pathways and Natural Abundance of Cinchona Alkaloids

The Cinchona alkaloids, including cinchonidine (B190817), are naturally occurring compounds found in the bark of trees from the Cinchona genus (family Rubiaceae). frontiersin.orgresearchgate.net The biosynthesis of these complex molecules in plants involves a series of enzymatic transformations.

The pathway originates from the central intermediate strictosidine (B192452), which is common to all monoterpene indole (B1671886) alkaloids. acs.org Through a series of steps, strictosidine is converted to intermediates like corynantheal (B1254762). rsc.org Further enzymatic reactions, including redox transformations, convert corynantheal into cinchonaminal, which then rearranges its indole structure to the quinoline (B57606) framework characteristic of cinchonidine, forming cinchonidinone (B1261326). acs.orgrsc.org Tracer experiments have confirmed that cinchonidinone is a natural product and a direct precursor, which is then stereoselectively reduced to yield cinchonidine and its epimer, cinchonine (B1669041). rsc.org Metabolomic analysis of Cinchona pubescens has shown that while roots and stems accumulate cinchonidine and other related alkaloids, the leaves primarily contain cinchonidine and its dihydro derivative but lack the methoxylated alkaloids like quinine (B1679958). acs.org

The four major alkaloids—quinine, quinidine (B1679956), cinchonine, and cinchonidine—are present in varying concentrations in Cinchona bark. frontiersin.org Quinine is often the most abundant, but the relative amounts fluctuate significantly. frontiersin.orgresearchgate.net Cinchonidine is typically the least abundant of the four major alkaloids. frontiersin.orgnih.gov Studies quantifying the alkaloid content in various Cinchona calisaya samples have demonstrated this variability.

| Alkaloid | Mean Concentration (mg g⁻¹) | Concentration Range (mg g⁻¹) |

|---|---|---|

| Quinine | 6.6 | 0.2–25.8 |

| Quinidine | 2.3 | 0.1–10.0 |

| Cinchonine | 2.2 | 0.0–22.9 |

| Cinchonidine | 0.5 | 0.0–3.1 |

Another analysis of three different Cinchona bark samples also showed cinchonidine to be the least prevalent among the measured alkaloids. nih.gov

| Sample ID | Quinine (%) | Cinchonine (%) | Cinchonidine (%) | Total Alkaloid Content (%) |

|---|---|---|---|---|

| CC-2017-1 | 1.59 | 1.87 | 0.90 | 4.78 |

| CC-2017-2 | 1.89 | 2.30 | 1.26 | 5.20 |

| CC-2017-3 | 1.61 | 2.24 | 0.90 | 4.75 |

Chemical Synthesis and Semisynthesis Approaches for Cinchonidine and its Analogs

While naturally abundant, the total chemical synthesis of Cinchona alkaloids presents a significant challenge due to their complex, stereochemically rich structures. nih.govresearchgate.net Control over the configurations at the C8 and C9 stereocenters is a primary concern in any synthetic strategy. researchgate.net

A notable bio-inspired total synthesis of (+)-cinchonidine has been developed, employing cascade reactions to efficiently construct the molecule. nih.govresearchgate.net Key steps in this approach include a visible-light-induced photoredox radical cascade to form the tetracyclic core, followed by a biomimetic cascade rearrangement that transforms an indole intermediate into the final quinoline structure. nih.govresearchgate.netthieme-connect.com This strategy highlights the power of designing synthetic routes that mimic plausible biosynthetic transformations.

Semisynthesis, starting from the naturally isolated alkaloids, is a more common and practical approach for generating novel derivatives. researchgate.net These methods leverage the existing chiral scaffold of cinchonidine to introduce new functionalities and explore structure-activity relationships. The majority of derivatization strategies, as detailed in the following sections, can be considered semisynthetic approaches.

Targeted Functionalization and Modification at Key Stereogenic Centers

The reactivity of cinchonidine at several key positions—the C9-hydroxyl group, the 3-vinyl group, and the quinoline ring—allows for extensive chemical modification. These derivatizations are crucial for creating bifunctional organocatalysts and other valuable chemical tools. dovepress.com

The C9-hydroxyl group is the most frequently modified position on the Cinchona alkaloid scaffold. Its modification can lead to a wide array of derivatives with diverse applications, particularly in asymmetric catalysis. dovepress.comnih.gov

Amido and Acyloxy Derivatives: The hydroxyl group can be readily esterified to form acyloxy derivatives or converted into amides. researchgate.nettandfonline.comnih.gov For instance, 9-N-acylamino(9-deoxy)cinchona alkaloids have been synthesized by coupling 9-amino(9-deoxy)dihydroquinidine with various carboxylic acid chlorides and dipeptides. nih.gov The conformation of these derivatives is heavily influenced by the stereochemistry at the C9 position. nih.gov

Amino Derivatives: The introduction of an amino group at the C9 position, typically with inversion of configuration, is a key transformation. nih.govscispace.com This is often achieved via a Mitsunobu reaction to create an azide (B81097) intermediate, which is then reduced to the primary amine. nih.gov These 9-amino(9-deoxy)epi-cinchona alkaloids are precursors to highly effective bifunctional organocatalysts. nih.govnih.gov

Urea (B33335) and Thiourea (B124793) Derivatives: The 9-amino derivatives are frequently converted into ureas and thioureas. dovepress.comnih.govscispace.com These functionalities act as hydrogen-bond donors, which, in concert with the basic quinuclidine (B89598) nitrogen, create powerful bifunctional catalysts capable of activating both the electrophile and nucleophile in a reaction. dovepress.comacs.org Cinchona-based thiourea catalysts have proven highly efficient in various asymmetric reactions, including Michael additions. dovepress.com

Alkoxy (Ether) Derivatives: Etherification of the C9-hydroxyl group yields alkoxy derivatives. nih.gov These modifications, including the famous Sharpless ligands which are dimeric ethers, have been instrumental in developing highly enantioselective reactions. nih.gov

| Derivative Type | Key Intermediate/Reaction | Significance |

|---|---|---|

| Amido/Acyloxy | Esterification or amidation of C9-OH | General modification for tuning properties. researchgate.nettandfonline.com |

| Amino (9-epi) | Mitsunobu reaction (azide formation) followed by reduction | Crucial precursor for bifunctional catalysts. nih.govnih.gov |

| Thiourea/Urea | Reaction of 9-amino derivative with isothiocyanates/isocyanates | Highly successful bifunctional organocatalysts. dovepress.comacs.org |

| Alkoxy (Ethers) | Williamson ether synthesis | Used in renowned catalytic systems (e.g., Sharpless dihydroxylation). nih.gov |

The vinyl group at the C3 position of the quinuclidine ring offers another site for chemical modification. These transformations are often exploited to immobilize the alkaloid onto a solid support or to fine-tune its steric and electronic properties. nih.govscispace.comresearchgate.net Common reactions include hydrogenation to the ethyl group, which has been shown to have minimal effect on the catalytic performance in some systems, as well as various addition reactions. nih.govdoi.org

The aromatic quinoline ring can also be functionalized, although this is less common than C9 modification. researchgate.netmdpi.com Modifications can be made at various positions, such as the 2' or 6' positions, to introduce new substituents. researchgate.netresearchgate.netnih.gov For example, 6'-amino-cinchonidine has been synthesized and used as a key intermediate. nih.govsemanticscholar.org This primary amine can be converted to an azide via diazotization, which then undergoes Huisgen [3+2] cycloaddition reactions to introduce triazole rings onto the quinoline scaffold. nih.govsemanticscholar.org Such modifications can significantly alter the electronic properties of the catalyst and provide new points for attachment or interaction. researchgate.netresearchgate.net

Beyond oxygen and nitrogen substituents at C9, derivatives with carbon, sulfur, or selenium linkages have also been synthesized. nih.govresearchgate.netresearchgate.net

9-Carbon Derivatives: The formation of a direct C9-C9 bond to create dimeric Cinchona alkaloids has been achieved by treating 9-halo derivatives with butyllithium, likely proceeding through a radical recombination mechanism. nih.gov

9-Sulfur and 9-Selenium Derivatives: The synthesis of 9-sulfur and 9-selenium substituted analogs introduces new heteroatoms with distinct electronic and steric properties. nih.govscribd.com For example, novel selenoureas have been prepared from the corresponding 9-amino Cinchona alkaloids and have been investigated for their catalytic potential. mdpi.com Similarly, derivatives containing a sulfonate moiety at the C9 position have been synthesized and evaluated for biological activities. researchgate.net These modifications expand the chemical space of Cinchona alkaloid derivatives, offering new possibilities for catalyst design and other applications. nih.govresearchgate.net

Methodologies for Large-Scale Synthesis and Enantiomeric Resolution of Cinchonidine

Cinchonidine, a prominent member of the Cinchona alkaloids, is primarily obtained through extraction from the bark of the Cinchona tree. prisminltd.com Its large-scale production is therefore intrinsically linked to the harvesting and processing of this natural source. Following extraction, a mixture of alkaloids is obtained, which requires sophisticated separation techniques to isolate cinchonidine in high purity. While total chemical synthesis has been achieved, it is not currently the primary method for industrial-scale production due to its complexity and cost.

The industrial procurement of cinchonidine involves two key stages: the extraction of total alkaloids from Cinchona bark and the subsequent resolution of the alkaloid mixture to separate the diastereomers, cinchonine and cinchonidine. prisminltd.comthieme-connect.com

Large-Scale Production from Natural Sources

The principal method for obtaining cinchonidine on an industrial scale is through the extraction and fractional crystallization of alkaloids from the bark of Cinchona species. prisminltd.comwiley-vch.de The process begins with the harvesting and drying of the bark, which is then pulverized. The powdered bark is subjected to extraction with an organic solvent, often in the presence of an alkali like sodium hydroxide (B78521) or lime, to liberate the free alkaloids. prisminltd.comthieme-connect.com

Following the initial extraction, the crude alkaloid mixture is typically acidified to form salts, which are more soluble in aqueous solutions, allowing for the removal of insoluble plant materials. The major alkaloid, quinine, is often the first to be selectively precipitated and removed from the mixture. thieme-connect.com The remaining mother liquor contains a mixture of other alkaloids, including cinchonine, cinchonidine, and quinidine.

The separation of cinchonine and cinchonidine is then achieved through a series of precipitation and crystallization steps. By carefully adjusting the pH of the solution, the different alkaloids can be selectively precipitated. thieme-connect.com For instance, a Chinese patent describes a method where after the removal of quinine, the filtrate is basified to a pH of not less than 10 to precipitate the remaining alkaloids, including cinchonine and cinchonidine. thieme-connect.com This precipitate is then further purified.

Enantiomeric Resolution of Cinchonidine

Cinchonine and cinchonidine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference in their three-dimensional structure allows for their separation using conventional, non-chiral separation techniques. The most common industrial method for resolving the mixture of cinchonine and cinchonidine is fractional crystallization. prisminltd.com This technique exploits the differences in solubility between the two diastereomers in a given solvent system.

The resolution can also be facilitated by the formation of diastereomeric salts. By reacting the mixture of cinchonine and cinchonidine with a chiral acid, two different diastereomeric salts are formed. These salts have different physical properties, including solubility, which allows for their separation by crystallization. core.ac.ukresearchgate.net For example, the resolution of racemic acids with cinchonidine has been shown to proceed via the formation of less soluble diastereomeric salts. researchgate.net While this is typically used to resolve other compounds using cinchonidine, the same principle can be applied to separate cinchonine and cinchonidine by using a suitable chiral resolving agent.

The table below summarizes the key large-scale separation techniques for Cinchona alkaloids.

| Technique | Principle | Application in Cinchonidine Production | Key Parameters |

| Fractional Crystallization | Separation of compounds based on differences in solubility. | Primary method for separating cinchonine and cinchonidine from the mixed alkaloids after quinine removal. prisminltd.com | Solvent system, temperature, pH. thieme-connect.com |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Can be used to enhance the separation of cinchonine and cinchonidine. core.ac.ukresearchgate.net | Chiral resolving agent, solvent. |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Primarily used for analytical quantification and small-scale purification. prisminltd.com | Stationary phase, mobile phase composition. |

Total Chemical Synthesis

While not yet economically viable for large-scale production, the total chemical synthesis of Cinchona alkaloids, including cinchonidine, has been a significant area of research. These synthetic routes are crucial for providing access to analogues and for the development of new synthetic methodologies.

A notable approach to the asymmetric synthesis of (+)-cinchonidine was reported by Qin and co-workers. thieme-connect.comthieme-connect.denih.gov This bio-inspired synthesis involves a 17-step sequence. Key steps in this synthesis include a visible-light-induced photoredox radical cascade reaction to construct the tetracyclic core of the molecule and a late-stage oxidative rearrangement to form the quinoline ring system from an indole precursor. thieme-connect.comthieme-connect.denih.gov This method is highlighted for its efficiency and high degree of stereoselectivity. nih.gov

The development of such synthetic strategies, particularly those employing cascade reactions, holds promise for more efficient future production methods. nih.gov

Advanced Spectroscopic and Structural Elucidation of Cinchonidine Sulfate Trihydrate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and behavior of cinchonidine (B190817) and its derivatives under various conditions.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For cinchonidine, the absorption profile is dominated by the π → π* transitions of its quinoline (B57606) chromophore. The position and intensity of these absorption bands are sensitive to the chemical environment, such as pH and solvent.

In aqueous solutions at basic pH, the quinoline ring of cinchonidine exhibits a primary absorption maximum (λ_max) at approximately 272 nm. nih.gov Upon acidification, this peak undergoes a significant bathochromic (red) shift of about 40 nm. nih.gov This shift is indicative of the protonation of the quinoline nitrogen, which alters the energy levels of the electronic orbitals. The molar extinction coefficient (log ε) also changes, increasing from around 3.3 in basic conditions to 4.1 in acidic media, signifying a higher probability of light absorption in the protonated state. nih.gov Studies on a related derivative, epi-cinchonidine, in chloroform (B151607) (CHCl₃) solution showed two main absorption bands at 288.83 nm and 222.48 nm based on simulated spectra. frontiersin.orgnih.gov Another study determined the λ_max for cinchonine (B1669041), a diastereomer, to be 289 nm. jrespharm.com

| Compound/Condition | λmax (nm) | log ε | Reference |

|---|---|---|---|

| Cinchonidine (Basic pH, water) | 272 | 3.3 | nih.gov |

| Cinchonidine (Acidic pH, water) | 312 (approx.) | 4.1 | nih.gov |

| epi-Cinchonidine (Simulated, CHCl₃) | 288.83, 222.48 | N/A | frontiersin.orgnih.gov |

| Cinchonine | 289 | N/A | jrespharm.com |

Cinchona alkaloids are well-known for their fluorescent properties. The fluorescence of cinchonidine arises from the excited state of the quinoline moiety and is highly dependent on protonation state. In its dicationic form, such as in a sulfuric acid medium, cinchonidine exhibits a distinct fluorescence lifetime profile. nih.govresearchgate.net This property allows for its resolution from its diastereomer, cinchonine, using techniques like phase-modulation fluorescence spectroscopy. nih.govresearchgate.net For cinchonidine, a double-exponential fit is typically required to accurately model its fluorescence decay, in contrast to cinchonine which shows a single-exponential decay. researchgate.net

The emission spectrum is also strongly influenced by pH. At basic conditions (e.g., 10⁻¹¹ M H⁺), the emission is weak, with a maximum (λ_max) around 385 nm. nih.gov As the acidity increases and the quinuclidine (B89598) nitrogen becomes protonated, a modest increase in fluorescence is observed. nih.gov Under strongly acidic conditions (e.g., 10⁻² M H⁺), where the molecule is doubly protonated, cinchonidine emits a bright blue fluorescence with a λ_max around 412 nm. nih.gov The fluorescence quantum yield (Φ_F) for cinchonidine in its dication state is reported to be 0.022. nih.gov The detection limit for cinchonidine using modulation fluorescence lifetime methods has been determined to be 11.3 µM. nih.govresearchgate.net

| Condition | Parameter | Value | Reference |

|---|---|---|---|

| Basic (10-11 M H+) | Emission λmax | ~385 nm | nih.gov |

| Acidic (10-2 M H+) | Emission λmax | ~412 nm | nih.gov |

| Acidic (Dication) | Quantum Yield (ΦF) | 0.022 | nih.gov |

| Modulation Fluorescence | Detection Limit | 11.3 µM | nih.govresearchgate.net |

The spectrum shows characteristic signals for the aromatic protons of the quinoline ring, the vinylic protons, and the aliphatic protons of the quinuclidine cage. The aromatic protons appear in the downfield region, typically between 7.5 and 8.9 ppm. The vinylic protons of the C3 side chain produce a distinct set of multiplets between 5.1 and 6.1 ppm. The proton attached to the carbon bearing the hydroxyl group (C9-H) gives a signal around 6.6 ppm. The numerous protons of the rigid quinuclidine skeleton appear as a complex series of signals in the upfield region, generally between 1.1 and 3.9 ppm. chemicalbook.com

| Assignment | Shift (ppm) |

|---|---|

| Aromatic Protons (Quinoline) | 8.90, 8.38, 8.04, 7.73, 7.67, 7.60 |

| C9-H (methine) | 6.60 |

| Vinylic Protons | 6.14, 6.04, 5.18, 5.17 |

| Quinuclidine Protons | 1.12 - 3.84 (complex region) |

Studies of cinchonidine adsorption on metal catalyst films (like Rhodium or Platinum) using ATR-IR have revealed distinct adsorption geometries based on surface coverage. nih.govresearchgate.net The orientation of the quinoline ring relative to the metal surface can be distinguished. When the quinoline ring is tilted with respect to the metal, two characteristic dominant signals appear at approximately 1593 cm⁻¹ and 1511 cm⁻¹. nih.gov In contrast, a species where the quinoline ring is hydrogenated on the heteroaromatic side shows a prominent signal at 1601 cm⁻¹. nih.gov The interaction of cinchonidine with a bisulfate anion, as in the title compound, has been studied by Infra-Red Multiple Photon Dissociation (IRMPD) spectroscopy, showing characteristic shifts in the hydroxyl (ν(OH)) stretching region around 3 μm. researchgate.net

| Vibrational Mode / Species | Wavenumber (cm⁻¹) |

|---|---|

| Quinoline Ring (Tilted Adsorption) | 1593 |

| Quinoline Ring (Tilted Adsorption) | 1511 |

| Hydrogenated Quinoline Ring | 1601 |

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and revealing structural details through fragmentation patterns. When combined with UV photodissociation (UVPD), the photostability and fragmentation pathways of excited molecules can be explored.

For protonated cinchona alkaloids, UVPD studies show that a primary fragmentation pathway involves the cleavage of the C8–C9 bond. researchgate.net However, the behavior of cinchonidine changes significantly upon complexation with sulfuric acid. Studies on the protonated complex of cinchonidine with a bisulfate (HSO₄⁻) anion show that this complexation effectively quenches the specific photo-fragmentation pathways observed in the bare protonated molecule. researchgate.net Instead of specific photo-fragments, UV excitation of the cinchonidine-bisulfate complex results in a fragmentation pattern that is identical to that observed in collision-induced dissociation (CID) experiments, which typically involves the loss of neutral molecules. researchgate.net This indicates that the sulfate counterion provides a pathway for the rapid dissipation of electronic energy, thus altering the molecule's photoreactivity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of cinchonidine sulfate trihydrate is not publicly documented in the reviewed literature, analysis of guest-free cinchonidine and its salts with other acids provides insight into the expected structural features. researchgate.netcore.ac.uk

Crystallographic studies of cinchona alkaloids reveal how these molecules pack in the solid state, often forming complex hydrogen-bonding networks. For example, the guest-free crystal of quinine (B1679958), a diastereomer, forms a pseudo 3₂ double-helical motif through N(quinoline)···H–O hydrogen bonds. researchgate.net Such studies on related compounds show that even minor structural changes, like the stereochemistry or the position of a vinyl group, can lead to significantly different crystal packing arrangements. researchgate.net

Chiral Recognition and Enantiomeric Purity Assessment Techniques

The specific three-dimensional arrangement of atoms, or stereochemistry, of cinchonidine is critical to its function, especially in the field of asymmetric synthesis, where it serves as a chiral catalyst or resolving agent. chemimpex.com Therefore, the precise determination of its enantiomeric purity is essential. As a stable crystalline solid, this compound is frequently the subject of such analyses. A variety of analytical methods are utilized to confirm the chiral integrity and determine the enantiomeric excess of this compound.

Polarimetry for Optical Rotation Measurements

Polarimetry stands as a fundamental and direct technique for evaluating the chirality of a substance. This method involves measuring the degree to which a solution of a chiral compound rotates plane-polarized light. The specific rotation, denoted as [α], is a defining physical characteristic of a chiral molecule under specified conditions of temperature, solvent, concentration, and the wavelength of light used. researchgate.net

For cinchonidine, the specific rotation is conventionally measured using the D-line of a sodium lamp (589 nm) at 20°C. While historical measurements have reported varying values, it is a well-established method for characterizing the alkaloid. rsc.org For instance, one method for determining the relative amounts of quinine and cinchonidine in a mixture involves measuring the optical rotation of their tartrate salts. unido.org The measurement for cinchonidine itself is often performed in an ethanol (B145695) solution. Any deviation from the expected value can suggest the presence of its diastereomer, cinchonine, or other optically active impurities. The most widely used method for assessing enantiomeric purity without physically separating the isomers is polarimetry. researchgate.net

| Parameter | Value | Conditions |

| Measurement Technique | Polarimetry | Measures rotation of plane-polarized light |

| Reported Value | Specific Rotation [α] | Characteristic of the chiral compound |

| Standard Wavelength | 589 nm (Sodium D-line) | Common standard for measurement |

| Typical Solvent | Ethanol | For dissolving the cinchonidine sample |

Note: The specific rotation value is an intrinsic property of the chiral molecule (cinchonidine). The measured rotation of a sample of this compound would be evaluated against the standard for the pure compound, accounting for the mass of the salt form.

Circular Dichroism (CD) Spectroscopy (e.g., UV-CD)

Circular Dichroism (CD) spectroscopy is a sophisticated technique used for the study of chiral molecules. It operates by measuring the difference in absorption between left and right circularly polarized light. A chiral molecule will absorb these two polarizations to different extents, producing a unique CD spectrum that provides information on the molecule's absolute configuration and conformation. rsc.org

UV-CD spectroscopy is particularly effective for analyzing cinchonidine and its derivatives. The quinoline portion of the cinchonidine molecule acts as a chromophore, absorbing light in the UV range. The chiral centers within the molecule influence the electronic transitions of this chromophore, leading to a distinct CD spectrum. The characteristics of this spectrum, including the sign of the Cotton effects, can confirm the absolute configuration. Notably, the CD spectra of cinchonidine and its diastereomer, cinchonine, are nearly mirror images of each other, which allows for their clear differentiation. jcsp.org.pk Studies have demonstrated that interactions between cinchonidine and other molecules can cause changes in its CD spectrum, providing further evidence of molecular interactions. researchgate.net

Chromatographic Methods for Chiral Resolution (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) that utilizes a chiral stationary phase (CSP) is a highly accurate and prevalent method for determining the enantiomeric purity of chiral substances. uff.br This technique facilitates the physical separation of stereoisomers, such as the diastereomers cinchonidine and cinchonine, allowing for their individual quantification. researchgate.net

A variety of CSPs are effective for the analysis of Cinchona alkaloids. Chiral anion-exchanger stationary phases based on cinchonidine have been developed and studied for their ability to separate enantiomers. nih.gov Reversed-phase HPLC with ODS (octadecylsilane) columns is a widely used method, though it requires careful management of conditions to avoid poor peak shape due to interactions between the basic alkaloids and the column's silica (B1680970) surface. researchgate.net An optimized HPLC method can achieve efficient separation and quantification of the major Cinchona alkaloids. umsa.bo

In a typical chiral HPLC analysis, a sample of this compound is dissolved and injected into a chiral column. The mobile phase, often a mix of an alkane and an alcohol, carries the sample through the column. A UV detector, set to a wavelength at which the quinoline chromophore has strong absorbance, monitors the separated isomers as they elute. The enantiomeric or diastereomeric excess is then calculated based on the relative areas of the peaks in the resulting chromatogram. This method is highly sensitive and is crucial for the quality control of cinchonidine and its salts. researchgate.net

| Parameter | Description | Example |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | A powerful method for separating stereoisomers. |

| Stationary Phase | Chiral Stationary Phase (CSP) | e.g., Cinchonidine-based anion-exchanger, Polysaccharide-based, or ODS columns. researchgate.netnih.govscience.gov |

| Mobile Phase | Liquid Solvent Mixture | e.g., Methanol (B129727)/chloroform with triethylamine. researchgate.net |

| Detection | UV or Fluorescence Detector | Monitors the elution of the separated compounds. researchgate.netumsa.bo |

Cinchonidine Sulfate Trihydrate in Asymmetric Catalysis

Cinchonidine (B190817) as an Organocatalyst in Enantioselective Transformations

The efficacy of cinchonidine and its derivatives in organocatalysis stems from their ability to act as bifunctional molecules, simultaneously activating both the nucleophile and the electrophile in a reaction. nih.gov This dual activation within a chiral environment is the key to achieving high levels of stereocontrol.

Bifunctional catalysis by cinchonidine-based organocatalysts is a highly efficient strategy for promoting stereoselective reactions. nih.gov These catalysts possess both a Lewis basic site and a Brønsted acidic or hydrogen-bond donor site within the same molecule. beilstein-journals.orgdovepress.com The most common mechanism involves the basic quinuclidine (B89598) nitrogen activating the nucleophile, while a hydrogen-bonding group, such as the natural hydroxyl group at the C9 position or an synthetically installed urea (B33335) or thiourea (B124793) moiety, activates the electrophile. dovepress.comrsc.org This cooperative catalysis lowers the activation energy of the reaction and fixes the orientation of the substrates in the transition state, leading to high enantioselectivity. nih.gov For instance, in reactions involving carbonyl compounds, the catalyst can deprotonate the nucleophile to form an enolate while simultaneously activating the electrophile's carbonyl group via hydrogen bonding. dovepress.com

The two critical components of the cinchonidine scaffold for catalysis are the quinuclidine nitrogen and a hydrogen-bonding group.

Quinuclidine Nitrogen: The tertiary nitrogen atom within the quinuclidine ring is significantly basic and sterically accessible. dovepress.comnih.gov Its primary role is to function as a Lewis base. In many reactions, it deprotonates a pronucleophile (such as a malonate, nitroalkane, or ketone) to generate a reactive enolate intermediate. beilstein-journals.orgdovepress.com In other pathways, such as those involving aldehydes or ketones, it can reversibly form a chiral enamine or iminium ion, which then participates in the reaction. dovepress.commdpi.com

Hydrogen-Bonding Moieties: The hydroxyl group at the C9 position of the unmodified cinchonidine is a crucial hydrogen-bond donor. nih.gov It can coordinate with an electrophile (e.g., the carbonyl group of an aldehyde or ketone, or a nitro group), polarizing it and making it more susceptible to nucleophilic attack. dovepress.comscispace.com To enhance this effect, modern cinchonidine-derived catalysts often replace the C9-hydroxyl group with more powerful hydrogen-bonding motifs like urea or thiourea. rsc.orgmdpi.com These groups can form strong, directional double hydrogen bonds with the electrophile, providing superior activation and stereochemical control. dovepress.comacs.org

Enantioselective induction by cinchonidine catalysts is a direct result of their well-defined three-dimensional structure. The quinoline (B57606) and quinuclidine ring systems are held in a specific, relatively rigid orientation to one another, creating a "chiral pocket" or cleft around the active sites. dovepress.comunits.it When the catalyst interacts with the substrates through the bifunctional activation mechanism, the substrates are drawn into this chiral pocket. dovepress.com The steric bulk and electronic properties of the quinoline ring then force the substrates to approach each other from a specific trajectory, favoring the formation of one enantiomer of the product over the other. dovepress.comacs.org The pseudoenantiomeric relationship between cinchonidine and its diastereomer, cinchonine (B1669041), allows for access to either product enantiomer simply by choosing the appropriate catalyst. nih.gov

Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions

Cinchonidine-derived catalysts have proven to be exceptionally versatile, finding widespread application in a variety of asymmetric carbon-carbon bond-forming reactions that are fundamental to organic synthesis.

The conjugate addition, or Michael reaction, is a powerful tool for C-C bond formation, and cinchonidine-based catalysts have been extensively used to render this transformation enantioselective. These catalysts effectively activate both the Michael donor (via the quinuclidine nitrogen) and the Michael acceptor (via the hydrogen-bonding moiety). dovepress.comacs.org This strategy has been successfully applied to a wide range of substrates, including the addition of 1,3-dicarbonyl compounds, nitroalkanes, and thiols to α,β-unsaturated ketones, esters, and nitroolefins. dovepress.comacs.org Both intermolecular and intramolecular versions of the reaction are well-established, with the latter providing a route to chiral cyclic compounds. dovepress.com

Table 1: Examples of Cinchonidine-Catalyzed Asymmetric Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetylacetone | β-Nitrostyrene | Cinchonidine-Thiourea | High | 94 | dovepress.com |

| Nitroalkanes | Cyclic Enones | 9-Amino-9-deoxy-epi-cinchonidine | 75-88 | 91-99 | dovepress.com |

| Cyclic 1,3-dicarbonyls | 2-Enoylpyridines | Cinchonidine-Urea | High | up to 96 | dovepress.com |

| Pyrazolin-5-one | 2-Enoylpyridines | Cinchonidine-Squaramide | up to 88 | up to 96 | rsc.org |

| 3-Aryl-N-Boc oxindoles | Vinyl Bisphosphonate | Cinchonidine-Thiourea | 89-98 | 89-98 | dovepress.com |

The aldol (B89426) reaction is one of the most important C-C bond-forming reactions in synthesis. Organocatalytic asymmetric versions have been heavily developed, with cinchonidine derivatives playing a significant role. Depending on the catalyst structure and substrates, two main mechanistic pathways are followed. dovepress.com

Enamine Catalysis (Indirect): Cinchonidine-derived primary amines can condense with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then acts as the nucleophile, attacking an aldehyde to form the aldol adduct with high stereocontrol. dovepress.commdpi.com

Enolate Catalysis (Direct): Bifunctional catalysts, such as cinchonidine-thioureas, can catalyze the reaction through a direct aldol pathway. The quinuclidine base deprotonates the ketone to form an enolate, while the thiourea moiety activates the aldehyde electrophile through hydrogen bonding. dovepress.comnih.gov This approach has been particularly successful for reactions involving isatins and other activated ketones. dovepress.comnih.gov

Computational studies, including density functional theory (DFT), have been employed to understand the origins of stereoselectivity, highlighting the importance of specific hydrogen-bonded transition states in determining the final product's configuration. acs.org

Table 2: Examples of Cinchonidine-Catalyzed Asymmetric Aldol Reactions

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Isatin | α,β-Unsaturated Ketones | Cinchonidine-Thiourea | 18-98 | 30-97 | dovepress.com |

| Cyclohexanone | Benzaldehydes | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | High | High | dovepress.com |

| Unactivated Ketones | Isatins | Cinchonidine-Thiourea | High | 57 (for S-enantiomer) | nih.gov |

| Phenylacetaldehydes | Hydroxyacetophenone | Cinchonine (diastereomer) | Moderate | 60-99 (de) |

Mannich Reactions (Including Decarboxylative Mannich Processes)

Cinchonidine and its parent alkaloids are effective organocatalysts for the asymmetric Mannich reaction, a cornerstone carbon-carbon bond-forming reaction that produces chiral β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of alkaloids and other biologically active molecules. ru.nl Cinchona alkaloids can function as bifunctional catalysts; the quinuclidine nitrogen acts as a Brønsted base to deprotonate a nucleophile, while the hydroxyl group can act as a hydrogen-bond donor to activate the electrophile (an imine). ru.nlmdpi.com

In a notable application, cinchonidine and its pseudoenantiomer, cinchonine, have been used at 10 mol % loading to catalyze the reaction between β-keto esters and acyl aryl imines. nih.gov These reactions proceed in good yields (81-99%) and high enantioselectivities (80-96% ee), with diastereoselectivities ranging from 1:1 to over 95:5. nih.gov The choice between cinchonidine and cinchonine allows for access to either enantiomer of the product. ru.nl

The scope of this reaction has been extended to include α-amido sulfones as stable acyl imine precursors. nih.govbuchler-gmbh.com With 10 mol % of a cinchona alkaloid catalyst, these reactions produce highly functionalized building blocks for chiral dihydropyrimidones in good yields and with high enantioselectivity. nih.gov

Furthermore, cinchonine-derived bifunctional thiourea catalysts have enabled the first asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. nih.gov This process generates chiral β-amino ketones in excellent yields with moderate to good enantioselectivities. nih.gov The thiourea moiety is believed to enhance the reactivity of the nucleophile through hydrogen bonding. ru.nl

Table 1: Cinchonidine/Cinchonine Catalyzed Asymmetric Mannich Reactions

| Catalyst (mol %) | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| Cinchonine/Cinchonidine (10) | β-Keto Esters | Acyl Aryl Imines | 81-99 | 80-96 | 1:1 to >95:5 | nih.gov |

| Cinchonine (10) | Dicarbonyl Compounds | α-Amido Sulfones | Good | High | 1:1 to >95:5 | nih.gov |

| Cinchonine-derived thiourea | β-Keto Acids | Imines | Excellent | Moderate to Good | N/A | nih.gov |

Enantioselective Cyanation of Ketones and Related Substrates

The development of methods for the enantioselective cyanation of prochiral ketones is of significant interest as it provides access to chiral tertiary cyanohydrins, which are precursors to valuable α-hydroxy acids and other building blocks containing quaternary stereocenters. brandeis.edunih.gov Modified cinchona alkaloids have emerged as highly effective chiral Lewis base catalysts for this transformation. brandeis.eduunits.it

Research has demonstrated that modified cinchonidine catalysts can promote the cyanation of a wide variety of dialkyl ketones, including cyclic, acyclic, and sterically hindered substrates. brandeis.edu These reactions achieve good to excellent enantioselectivity (up to 97% ee) and are notable for their tolerance of acid-sensitive functionalities like acetals and ketals. brandeis.eduunits.it The reaction is mechanistically significant as it represents an efficient asymmetric cyanation of simple ketones using a chiral Lewis base approach, complementing traditional metal-based and enzymatic methods. brandeis.edu

In a typical procedure, the reaction is carried out with 10-35 mol % of the catalyst. units.it While early studies focused on cyanation, related protocols for the enantioselective electrophilic α-cyanation of β-keto amides have also been developed using cinchona-derived catalysts, achieving up to 88% ee and 94% yield. rsc.org

Table 2: Enantioselective Cyanation of Ketones Catalyzed by Modified Cinchona Alkaloids

| Substrate Type | Catalyst | ee (%) | Key Feature | Reference |

|---|---|---|---|---|

| Dialkyl Ketones | Modified Cinchonidine | Good to Excellent | Tolerates sterically hindered and functionalized ketones | brandeis.eduunits.it |

| Cyclic Ketones (with ketal) | Modified Cinchonidine | 97 | Tolerates acid-sensitive groups | brandeis.edu |

| β-Keto Amides | Cinchona-derived | up to 88 | Electrophilic α-cyanation | rsc.org |

Other Nucleophilic Addition Reactions

Beyond the Mannich and cyanation reactions, cinchonidine and its derivatives catalyze a broad spectrum of other asymmetric nucleophilic additions. dovepress.com These catalysts operate through various activation modes, including acting as a Brønsted base, a hydrogen-bond donor, or as a scaffold for phase-transfer catalysis. mdpi.comdovepress.com

One prominent example is the Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated compounds. Cinchonidine-derived urea catalysts have been successfully employed in the conjugate addition of 1,3-dicarbonyl compounds to 2-enoylpyridines, yielding the adducts in excellent yields and enantioselectivities. dovepress.com The bifunctional nature of these catalysts, where the quinuclidine nitrogen activates the nucleophile and the urea moiety activates the electrophile via hydrogen bonding, is key to their success. dovepress.com

Cinchona alkaloids have also been used, with moderate success, to catalyze the ring-opening of cyclic meso-anhydrides with alcohols. princeton.edu These reactions demonstrate the versatility of the alkaloid scaffold in promoting diverse transformations involving nucleophilic attack. dovepress.comprinceton.edu

Applications in Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The catalytic asymmetric formation of carbon-heteroatom bonds is a fundamental strategy in modern organic synthesis, providing access to chiral amines, alcohols, ethers, and sulfides. organic-chemistry.orgresearchgate.netnih.gov Cinchonidine sulfate (B86663) and related derivatives play a pivotal role, particularly in enantioselective hydrogenation processes where a C-H bond is formed.

Enantioselective Hydrogenation Processes (Heterogeneous and Homogeneous)

Enantioselective hydrogenation is a powerful tool for creating stereocenters. nih.gov Cinchonidine is most famously used as a chiral modifier in heterogeneous catalysis, particularly for the hydrogenation of activated ketones and unsaturated carboxylic acids. scilit.comacs.org These systems often involve a noble metal catalyst, such as platinum or palladium, supported on a high-surface-area material. scilit.comoup.com The interaction of cinchonidine with the metal surface creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to a high excess of one enantiomer. acs.org

Cinchonidine-Modified Metal Catalysts (e.g., Platinum, Palladium)

Platinum Catalysts: Cinchonidine-modified platinum catalysts are the system of choice for the enantioselective hydrogenation of α-ketoesters, such as ethyl pyruvate, to the corresponding α-hydroxy esters (e.g., (R)-ethyl lactate). acs.orgrsc.org Enantiomeric excesses of up to 97% have been achieved over Pt/Al₂O₃ catalysts. rsc.org A key finding in this area is the phenomenon of "ligand acceleration," where the cinchona modifier not only induces enantioselectivity but also significantly increases the reaction rate compared to the unmodified catalyst. acs.org The quinoline moiety of the cinchonidine is thought to anchor the modifier to the platinum surface. rsc.org

Palladium Catalysts: For the enantioselective hydrogenation of C=C double bonds in substrates like α,β-unsaturated carboxylic acids, cinchonidine-modified palladium catalysts are highly effective. oup.comresearchgate.net For example, the hydrogenation of (E)-α-phenylcinnamic acid over a cinchonidine-modified Pd/TiO₂ catalyst can produce the S-(+)-enantiomer with high optical yields. oup.comoup.com The performance of these catalysts is highly dependent on factors such as the support material, palladium dispersion, and catalyst pre-treatment conditions. oup.comresearchgate.net Nonporous titania has been identified as a particularly suitable support, and a relatively low Pd dispersion (around 0.2-0.3) is often optimal for high enantioselectivity. oup.com

Table 3: Enantioselective Hydrogenation with Cinchonidine-Modified Catalysts

| Catalyst | Substrate | Product | ee (%) | Reference |

|---|---|---|---|---|

| Cinchonidine-modified Pt/Al₂O₃ | Ethyl Pyruvate | (R)-Ethyl Lactate | up to 97 | rsc.org |

| Cinchonidine-modified Pd/TiO₂ | (E)-α-Phenylcinnamic Acid | (S)-(+)-2,3-Diphenylpropionic acid | up to 72 | researchgate.net |

| Cinchonidine-modified 5% Pd/Al₂O₃ | 5,6-dihydro-2H-pyran-3-carboxylic acid | Tetrahydro-2H-pyran-3-carboxylic acid | up to 89 | rsc.org |

Impact of Acid Additives and Cyclic Ion Pair Formation

The mechanism of enantiodifferentiation in these systems is complex, but the role of acid additives and the formation of ion pairs is crucial, especially in the hydrogenation of unsaturated carboxylic acids. researchgate.netpsu.edu Spectroscopic (NMR, FTIR) and computational studies have shown that in the presence of an acid, such as acetic acid or trifluoroacetic acid, the quinuclidine nitrogen of cinchonidine becomes protonated. psu.eduresearchgate.net

This protonated cinchonidine then forms a stable, cyclic ion-pair complex with the carboxylate of the substrate. researchgate.netpsu.edu In this complex, the carboxylate group is hydrogen-bonded to both the protonated quinuclidine nitrogen (N-H+) and the C9-hydroxyl group (O-H) of the cinchonidine. psu.eduresearchgate.net This rigid, well-defined structure is believed to be the key to effective enantiodifferentiation, as it dictates how the substrate adsorbs onto the catalyst surface, exposing one of its prochiral faces to hydrogenation. psu.eduresearchgate.net The formation of this cyclic ion pair rationalizes the critical importance of the C9-OH group for achieving high enantioselectivity in the hydrogenation of unsaturated acids over modified palladium catalysts. researchgate.netpsu.edu

Modifier-Substrate Interaction Models (e.g., Host-Guest, Supramolecular Heterogeneous Catalysis)

The efficacy of cinchonidine in asymmetric catalysis is rooted in its specific interactions with substrates and metal surfaces. In heterogeneous catalysis, particularly the enantioselective hydrogenation of α-keto esters on platinum or palladium surfaces, cinchonidine acts as a chiral modifier. The interaction is often described through a "host-guest" model, where a supramolecular complex forms between the cinchonidine modifier and the substrate in the liquid phase. researchgate.netresearchgate.net This interaction is crucial for differentiating between the two faces of the prochiral substrate, leading to high enantioselectivity.

Spectroscopic and kinetic studies support the formation of a substrate-modifier complex, suggesting that this system represents a unique class of heterogeneous catalysis involving supramolecular interactions. researchgate.netresearchgate.net The binding can occur through various functionalities of the cinchonidine molecule. For instance, it can coordinate to a metal center via the nitrogen atom of the quinoline ring or through a combination of the hydroxyl oxygen and the quinuclidine nitrogen. rsc.org The conformation of cinchonidine, which can be influenced by the solvent and protonation state, also plays a critical role in the interaction and the resulting stereochemical outcome. rsc.org Theoretical studies, such as Density Functional Theory (DFT), have been employed to simulate and understand these non-covalent interactions, including hydrogen bonding and even pnicogen bonding, which can influence the control of the enantiotopic face of the substrate. frontiersin.orgnih.gov

Furthermore, the concept of host-guest chemistry extends to the interaction of cinchonidine with macrocyclic hosts like cyclodextrins and calixarenes. researchgate.netnankai.edu.cn While these interactions are often studied for applications like chiral separation and drug delivery, they provide fundamental insights into the molecular recognition capabilities of cinchonidine. researchgate.netnankai.edu.cn The binding mode can differ based on pH, affecting which part of the cinchonidine molecule (aliphatic or aromatic) is encapsulated by the host. nankai.edu.cn

Asymmetric Hydrosilylation Reactions

Cinchonidine-derived catalysts have shown effectiveness in the asymmetric hydrosilylation of ketones and imines, a key method for producing chiral alcohols and amines. dovepress.comgoogle.com In these reactions, a cinchonidine derivative, often modified at the C9 hydroxyl group, acts as a chiral ligand for a metal or as an organocatalyst itself. For the hydrosilylation of ketimines, for example, a cationic picolinamide (B142947) catalyst derived from epi-cinchonidine has been used with trichlorosilane (B8805176) as the reducing agent, yielding secondary amines with good stereoselectivity. dovepress.com

The development of polymer-immobilized cinchonidine-based picolinamides has enabled the use of these catalysts in continuous flow systems. uevora.pt This approach not only facilitates catalyst recovery but can also maintain high enantioselectivities in the stereoselective reduction of imines. uevora.pt The choice of support, such as polystyrene versus silica (B1680970), can influence the enantiomeric excess (ee) achieved. uevora.pt

| Reaction | Catalyst/Modifier | Substrate | Key Findings | Reference |

| Hydrosilylation of Imines | epi-Cinchonidine-derived cationic picolinamide | Aryl ketimines | Good stereochemical efficiency using HSiCl₃. | dovepress.com |

| Hydrosilylation of Imines | Polymer-immobilized cinchonidine-based picolinamides | Imines | Successfully applied in continuous flow systems with high enantioselectivity. | uevora.pt |

| Hydrosilylation of Ketones | Chiral amines from trans-1,2-diaminocyclohexane with diethylzinc | Aryl-alkyl and aryl-aryl ketones | Efficient catalysis with enantiomeric excess up to 86%. | nih.gov |

Stereoselective Cycloaddition Reactions (e.g., CO₂ to N-alkyl Aziridines)

Cinchona alkaloids, including cinchonidine and its pseudoenantiomer cinchonine, serve as effective organocatalysts for the cycloaddition of carbon dioxide (CO₂) to aziridines, producing valuable oxazolidinone structures. nih.govpatsnap.comresearchgate.net This reaction is highly atom-economical and provides a method for CO₂ valorization. nih.govunimi.it

A protonated form of the cinchona alkaloid can act as a bifunctional catalyst. nih.govpatsnap.com The general mechanism involves the electrophilic activation of the aziridine (B145994) ring by the catalyst, making it susceptible to nucleophilic attack. unimi.it Following the ring-opening, the nitrogen atom reacts with CO₂ to form a carbamate (B1207046) intermediate, which then undergoes ring closure to yield the oxazolidinone product. unimi.it

Notably, these reactions can often be performed under mild conditions, such as at room temperature and atmospheric CO₂ pressure, without the need for a co-catalyst. nih.govpatsnap.com The catalyst's stability allows for its recovery and reuse over multiple cycles without a significant drop in activity, highlighting the practical utility of this methodology. nih.govpatsnap.com The regioselectivity of the reaction, which determines the substitution pattern on the oxazolidinone ring, is also a critical aspect of these transformations. nih.govunimi.it

| Reaction | Catalyst | Conditions | Key Findings | Reference |

| CO₂ Cycloaddition to N-alkyl Aziridines | Protonated (+)-Cinchonine | Room temperature, atmospheric CO₂ pressure | Metal-free, biocompatible, reusable catalyst with excellent regioselectivity. | nih.govpatsnap.com |

Palladium-Catalyzed Enantioselective Allylic Alkylation Reactions

Palladium-catalyzed enantioselective allylic alkylation (AAA) is a powerful C-C bond-forming reaction, and cinchonidine derivatives have been explored as chiral ligands to control its stereochemical outcome. acs.orgrsc.orgrsc.org In these reactions, the cinchonidine-derived ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Sulfoxides derived from Cinchona alkaloids, with an additional stereocenter at the sulfur atom, have been synthesized and used as ligands in the AAA of dimethyl malonate with 1,3-diphenyl-2-propenyl acetate (B1210297). researchgate.net These sulfoxide (B87167) ligands led to high yields and significant enantiomeric excesses (up to 60% ee), with the product's configuration being dependent on the chirality of the parent alkaloid framework. researchgate.net This demonstrates that modifying the C-9 position of cinchonidine with sulfur-containing groups can effectively induce asymmetry in palladium catalysis. researchgate.net

The field has also seen the development of highly enantioselective AAA reactions for creating complex molecular architectures, such as acyclic all-carbon quaternary stereocenters from N-acyl indole-derived enol carbonates. rsc.org While these specific examples may use other ligands, they underscore the importance and potential of chiral ligands in palladium catalysis, a role that cinchonidine derivatives can fulfill. rsc.orgrsc.org

| Reaction | Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| Allylic Alkylation | Cinchona alkaloid-derived sulfoxides | rac-1,3-diphenyl-2-propenyl acetate | Up to 60% | researchgate.net |

| Decarboxylative Allylic Alkylation | New electron-deficient PHOX ligand | N-acyl indole-derived enol carbonates | Up to 98% | rsc.org |

| Allylic Alkylation | (Not specified) | Isoquinolinedione derivatives | Excellent enantioselectivities | rsc.org |

Cinchonidine-Derived Phase Transfer Catalysis for Chiral Induction

Cinchonidine-derived quaternary ammonium (B1175870) salts are highly effective chiral phase-transfer catalysts (PTCs). mdpi.comillinois.edursc.org Phase-transfer catalysis is an environmentally friendly technique that uses mild reaction conditions and simple procedures. illinois.edu The chiral PTC, typically formed by N-alkylation of cinchonidine, facilitates the transfer of a nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. mdpi.comillinois.edu

The structure of the N-substituent on the quinuclidine nitrogen is crucial for achieving high enantioselectivity. mdpi.comgoogle.com For instance, N-anthracenylmethyl cinchonidinium salts are considered third-generation catalysts that have significantly advanced the field. mdpi.comgoogle.com The mechanism involves the formation of a tight ion pair between the chiral quaternary ammonium cation and the enolate of the substrate. rsc.org This chiral ion pair shields one face of the nucleophile, directing the alkylating agent to the other face and thus inducing asymmetry. rsc.org

These catalysts have been successfully applied to the asymmetric alkylation of glycine (B1666218) imines to produce unnatural α-amino acids, with the cinchonidine moiety typically inducing (S)-enantioselectivity. mdpi.comuu.nl The choice of base, solvent, and temperature can dramatically affect the enantiomeric excess of the product. uu.nl

| Catalyst Type | Reaction | Key Feature | Enantioselectivity | Reference |

| N-arylmethyl cinchonidinium salts | Asymmetric alkylation of iminic glycinates | Induces (S)-enantioselectivity. | Moderate to high ee. | mdpi.com |

| N-benzylcinchonidinium bromide | Alkylation of a glycine imine ester | Dendritic wedges attached to catalyst. | Promising asymmetric induction. | uu.nl |

| N-anthracenylmethyl cinchonidinium salt | Asymmetric alkylation of N-diphenylmethylene glycine tert-butyl ester | "Third generation" catalyst. | Can reach 81% ee. | google.com |

Immobilization Strategies and Heterogeneous Cinchonidine Catalysts

To enhance the practicality of cinchonidine-based catalysts, particularly for large-scale applications, significant research has focused on their immobilization onto solid supports. rsc.orgresearchgate.netrsc.orgacs.org Immobilization facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which is crucial for sustainable chemical processes. researchgate.netrsc.org

Covalent tethering is a robust strategy to create stable heterogeneous catalysts. rsc.orgrsc.org Silica is a common support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups that can be readily functionalized. researchgate.netrsc.orgnih.gov

One approach involves modifying the cinchonidine molecule, typically at the C9-hydroxyl group, with a linker molecule like an organosilane (e.g., 3-isocyanatopropyltriethoxysilane (B1197299) or propyltriethoxysilane). rsc.orgresearchgate.netacs.org The modified cinchonidine is then "clicked" or anchored onto the silica surface through the formation of stable Si-O-Si bonds. rsc.orgresearchgate.net This method allows for the creation of a solid chiral catalyst where the cinchonidine moiety is covalently attached to the support. researchgate.net

These heterogenized catalysts have been successfully tested in reactions such as the addition of thiols to unsaturated ketones. researchgate.net While the activity of the supported catalyst can be comparable to the homogeneous counterpart, a loss in enantioselectivity is sometimes observed upon tethering. researchgate.net Another strategy involves selectively tethering cinchonidine to silica sites adjacent to supported platinum nanoparticles, creating a bifunctional catalyst where the chiral modifier is in close proximity to the active metal center. rsc.org This "correlated tethering" has yielded performance comparable to systems where the modifier is added in solution. rsc.org

| Support Material | Immobilization Strategy | Application | Key Findings | Reference |

| Silica | Derivatization with 3-isocyanatopropyltriethoxysilane (ICPTEOS) and anchoring. | Addition of aromatic thiols to unsaturated ketones. | Activity comparable to free molecule, but some loss in enantioselectivity. | researchgate.net |

| Pt/SiO₂ | Selective tethering next to Pt nanoparticles using a propyltriethoxysilane linker. | Enantioselective hydrogenation. | Performance comparable to adding cinchonidine in solution. | rsc.org |

| Mesoporous Silica | Covalent anchoring via linkers. | General organocatalysis. | Enhanced turnovers and enantioselectivities compared to homogeneous analogues. | rsc.org |

| Al₂O₃ | Covalent tethering near Pt nanoparticles. | Enantioselective hydrogenation of ethyl pyruvate. | Creates an all-heterogeneous catalyst with good performance. | acs.org |

Non-Covalent Approaches (e.g., Self-Assembled Monolayers on Metal Surfaces)

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis, such as ease of separation and recyclability. While covalent tethering is a common method, non-covalent immobilization has emerged as a powerful alternative that often preserves or even enhances catalytic activity by avoiding harsh modifications to the catalyst's structure. rsc.org These methods rely on interactions like acid-base, ion-pair, and hydrophobic forces to attach the catalyst to a support. rsc.org

A prominent example of non-covalent immobilization involves the use of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution of an active surfactant. ias.ac.insigmaaldrich.com The process is driven by the specific affinity of the surfactant's head group for the substrate, van der Waals interactions between adjacent molecules, and other intermolecular forces, resulting in a densely packed, crystalline-like layer. sigmaaldrich.com This technique allows for precise control over the chemical and physical properties of surfaces. nih.gov

In the context of cinchonidine-based catalysis, non-covalent strategies are employed to heterogenize the catalyst system. For instance, chiral metal complexes can be immobilized on supports like charcoal, fullerene, and carbon nanotubes (CNTs) through π-π stacking interactions. mdpi.com This approach was successfully used to immobilize bis(oxazoline) metal complexes, which then catalyzed the ene reaction between ethyl glyoxylate (B1226380) and α-methylstyrene, demonstrating the viability of non-covalent attachment for creating recyclable asymmetric catalysts. mdpi.com

Another approach involves creating confined chiral spaces on the surface of a catalyst. Strategies have been developed to bestow chirality to achiral metal catalysts, like platinum, by associating them with cinchonidine modifiers. acs.org While some methods involve covalently tethering the cinchonidine moiety, the fundamental principle often relies on the non-covalent interaction of the chiral modifier with the metal surface during the catalytic reaction to induce enantioselectivity. acs.org The study of how cinchonidine adsorbs and organizes on metal surfaces is crucial for understanding the enantioselective hydrogenation of ketoesters, a benchmark reaction in this field. acs.org The modular and gentle nature of non-covalent immobilization makes it a highly attractive method for developing robust and efficient catalytic systems based on cinchonidine and its derivatives. rsc.org

Studies on Catalyst Recyclability and Long-Term Stability

A key driver for the development of immobilized cinchonidine-based catalysts is the potential for catalyst recycling and reuse, which is critical for the economic and environmental sustainability of chemical processes. mdpi.com Numerous studies have focused on evaluating the recyclability and long-term stability of these catalytic systems, with promising results across various configurations.

Heterogenization through both covalent and non-covalent means has been shown to facilitate catalyst recovery. Traditional methods like filtration and centrifugation are commonly employed to separate the solid catalyst from the liquid reaction mixture. encyclopedia.pub More advanced techniques involve the use of magnetic nanoparticles as supports, allowing for easy separation using an external magnetic field. encyclopedia.pub

Several studies have demonstrated the successful recycling of cinchonidine-derivative catalysts. For example, a biocompatible catalyst derived from cinchonine, a diastereomer of cinchonidine, was used for the cycloaddition of CO2 to N-alkyl aziridines and could be recycled and reused for at least three consecutive cycles without a significant loss of activity. researchgate.netnih.gov Similarly, a zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine catalyst was reported to be recyclable. dovepress.com

In other systems, the stability has been quantified over multiple runs. A catalyst featuring cinchonidine tethered to a platinum on alumina (B75360) (Pt/Al2O3) support showed only a slight decrease in enantiomeric excess (from 76% to 71%) and a 15% loss in activity after four uses in a hydrogenation reaction. acs.org This activity loss was primarily attributed to the physical loss of catalyst material during the recovery process (filtration, washing, and drying) rather than chemical degradation. acs.org Carbon nanotube (CNT)-based catalysts have also shown excellent recyclability; a chiral rhodium complex immobilized on CNTs maintained 100% conversion over three cycles, and another CNT-based system retained high enantioselectivity (62% ee, down from an initial 64% ee) even after seven recycling cycles. mdpi.com

The table below summarizes the findings from various studies on the recyclability of cinchonidine and related cinchona alkaloid-based catalysts.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Performance Change |

| Cinchonine-based catalyst | - | Cycloaddition of CO2 | 3 | No significant loss of activity. researchgate.netnih.gov |

| Tethered Cinchonidine | Pt/Al2O3 | Hydrogenation | 4 | Enantiomeric excess dropped from 76% to 71%. acs.org |

| 9-Amino-9-deoxy-epi-cinchonidine | Zirconium Phosphonate | Aldol Reaction | Recyclable | Specific performance data not provided. dovepress.com |

| Chiral Rhodium Complex | Carbon Nanotubes (CNTs) | Asymmetric Hydrogenation | 3 | Maintained 100% conversion. mdpi.com |

| Bis(oxazoline) Metal Complex | Carbon Nanotubes (CNTs) | Ene Reaction | 7 | Enantiomeric excess dropped from 64% to 62%. mdpi.com |

These studies underscore the remarkable stability and potential for long-term use of heterogenized cinchonidine-based catalysts, making them highly attractive for industrial applications.

Quantitative Structure-Activity Relationship (QSAR) Studies in Cinchonidine Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. wikipedia.orgnih.gov In the field of catalysis, QSAR helps to understand how the specific structural and physicochemical properties of a catalyst, like cinchonidine, influence its performance, such as yield and enantioselectivity. dovepress.comresearchgate.net By creating a mathematical model, QSAR can predict the effectiveness of new, untested catalysts, thereby accelerating the discovery and optimization of novel catalytic systems. wikipedia.orglongdom.org

The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical and structural properties. nih.gov These properties are quantified using numerical values called "descriptors." researchgate.net For cinchona alkaloids, including cinchonidine, QSAR studies have examined a range of descriptors to understand their catalytic behavior.

Key QSAR descriptors studied in the context of epi-cinchonidine include:

Thermodynamic Parameters: Enthalpy (H), Entropy (ΔS), Gibbs' free energy (G), and Heat of formation. researchgate.net

Electronic and Molecular Properties: Total dipole moment (TDM), Total energy (E), Ionization potential (IP), Log P (a measure of lipophilicity), and Polarizability. researchgate.net

One study investigated the effect of temperature and glycerin content on these descriptors for epi-cinchonidine. researchgate.net It was found that enthalpy, entropy, and total dipole moment increased with rising temperature, while the heat of formation and ionization potential decreased, suggesting an improvement in reactivity and polarizability under these conditions. researchgate.net Such analyses are crucial for optimizing reaction conditions to achieve maximum catalyst efficiency.

Quantum chemical calculations, a related computational approach, have been used to probe the reactivity of different sites within the cinchona alkaloid structure. For instance, calculations have shown that the quinuclidine nitrogen (Nsp3) is significantly more basic than the quinoline nitrogen (Nsp2), identifying it as the primary basic site for catalysis. dovepress.com These theoretical studies can also predict which reaction pathways are more thermodynamically stable depending on the size and nature of the reacting molecules. acs.org

By systematically analyzing the impact of structural modifications—such as the introduction of different functional groups at various positions on the cinchonidine scaffold—researchers can build robust QSAR models. dovepress.com These models help to elucidate the precise interactions, such as hydrogen bonding, that govern the transfer of chirality from the catalyst to the product, providing insights that are essential for the rational design of more effective second-generation catalysts. units.itrsc.org

Cinchonidine in Enantiomeric Resolution and Chiral Separations

Diastereomeric Salt Formation for Racemate Resolution

One of the classical and industrially significant methods for resolving racemic mixtures of acidic compounds is through the formation of diastereomeric salts using a chiral resolving agent. Cinchonidine (B190817), as a readily available and optically pure base, is frequently employed for this purpose. The principle of this technique lies in the reaction of a racemic acid with an enantiomerically pure base like cinchonidine, which results in the formation of a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

The efficacy of cinchonidine as a resolving agent has been demonstrated for a variety of racemic acids. For instance, it has been successfully used in the enantioseparation of several 3-hydroxycarboxylic acids. mdpi.comnih.gov In a notable study, racemic 3-hydroxy-4-phenylbutanoic acid, 3-hydroxy-4-(4-chlorophenyl)butanoic acid, and 3-hydroxy-5-phenylpentanoic acid were efficiently resolved using cinchonidine. mdpi.comnih.gov The successive crystallization of the less-soluble diastereomeric salt of 3-hydroxy-4-phenylbutanoic acid and cinchonidine from ethanol (B145695) yielded the pure (R)-enantiomer salt in high yield. mdpi.comnih.gov Structural analysis of the less-soluble diastereomeric salts revealed that a network of hydrogen bonds and CH/π interactions plays a crucial role in the chiral recognition and the stability of the crystal lattice. mdpi.comnih.gov

The choice of solvent is a critical parameter in the success of diastereomeric salt resolution, as it influences the solubility of the diastereomeric salts and can even affect which enantiomer preferentially crystallizes. In the resolution of 3-hydroxy-4-phenylbutanoic acid with cinchonidine, polar solvents like ethyl acetate (B1210297) and various alcohols were found to be effective in affording the (R)-acid salt with high efficiency. mdpi.com Similarly, in the resolution of racemic 3-hydroxy-5-phenylpentanoic acid, both less polar solvents like toluene (B28343) and polar solvents provided the (R)-enantiomer salt with high efficiency. nii.ac.jp